6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde
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Overview
Description
6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde is a synthetic organic compound known for its unique structure and properties. It is commonly used in the fragrance industry due to its pleasant scent and stability. This compound is also known by various trade names and is found in numerous consumer products such as soaps, perfumes, and deodorants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde typically involves a Diels-Alder reaction starting from myrcene and acrolein. The reaction forms the cyclohexenecarbaldehyde group, which is then subjected to acid-catalyzed hydration to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various catalysts and solvents are used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance industry and in the formulation of consumer products.
Mechanism of Action
The mechanism of action of 6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with olfactory receptors, leading to the perception of its scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Known for its use in fragrances and similar structural features.
6-Methyl-4,6-bis(4-methylpent-3-en-1-yl)cyclohexa-1,3-dienecarbaldehyde: Another compound with similar applications in the fragrance industry.
Uniqueness
6-Methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde stands out due to its specific structural configuration, which imparts unique olfactory properties and stability. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
61447-96-9 |
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Molecular Formula |
C20H36O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
6-methyl-4,6-bis(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C20H36O/c1-16(2)8-6-10-18-11-12-19(15-21)20(5,14-18)13-7-9-17(3)4/h11,15-17,19H,6-10,12-14H2,1-5H3 |
InChI Key |
OQVSZMZREUHXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CCC(C(C1)(C)CCCC(C)C)C=O |
Origin of Product |
United States |
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